2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog No.
S2815513
CAS No.
303995-85-9
M.F
C11H9N5S
M. Wt
243.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[...

CAS Number

303995-85-9

Product Name

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

2-methylsulfanyl-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C11H9N5S

Molecular Weight

243.29

InChI

InChI=1S/C11H9N5S/c1-17-11-14-10-13-7-5-9(16(10)15-11)8-4-2-3-6-12-8/h2-7H,1H3

InChI Key

ZRKQMEKQNSBFCB-UHFFFAOYSA-N

SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3

Solubility

not available

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a triazolo-pyrimidine structure with a methylsulfanyl group and a pyridinyl substituent. Its molecular formula is C11_{11}H9_9N5_5S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. This compound belongs to the class of triazolo derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Typical for triazolo-pyrimidines. Notably, it can participate in base-promoted tandem reactions such as:

  • Nucleophilic Aromatic Substitution: The methylsulfanyl group can act as a leaving group under specific conditions.
  • Boulton-Katritzky Rearrangement: This reaction involves the transformation of the triazole moiety under basic conditions, leading to new derivatives with altered biological properties.

These reactions are crucial for synthesizing analogs with enhanced activity or different pharmacological profiles.

2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant biological activities. It has been studied for its potential as an:

  • Antimicrobial Agent: Research indicates that derivatives of triazolo-pyrimidines can inhibit bacterial growth and possess antifungal properties .
  • Anticancer Compound: The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression. Inhibiting AXL receptor tyrosine kinase function has been noted as a mechanism through which these compounds may exert their anticancer effects .

The synthesis of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves several methodologies:

  • Cyclocondensation Reactions: This method combines hydrazinylpyrimidines with carbonyl compounds to form the triazolo ring.
  • Dimroth Rearrangement: Following cyclocondensation, this rearrangement under acidic conditions yields the desired triazolo-pyrimidine structure.
  • Oxidative Cyclization: This approach utilizes pyrimidin-2-yl-amidines to generate substituted triazolo heterocycles through oxidative processes .

These methods allow for the introduction of various substituents at different positions on the triazolo-pyrimidine scaffold.

The applications of 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine span multiple fields:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their efficacy in pest control and as fungicides due to their biological activity against pathogens .

Interaction studies have revealed that 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine can bind to various biological targets. Notably:

  • Enzyme Inhibition: Studies suggest that it may inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation.
  • Molecular Docking Simulations: These simulations have demonstrated its potential binding affinity to targets like DNA gyrase and AXL receptor tyrosine kinases, indicating its role in modulating critical cellular pathways .

Several compounds share structural similarities with 2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-(Pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidineLacks methylsulfanyl groupExhibits strong anticancer activity
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidineDifferent substitution patternEnhanced antimicrobial properties
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineContains an amino group instead of methylsulfanylPotential use in antiviral therapies

These compounds highlight the versatility of the triazolo-pyrimidine framework while showcasing how slight modifications can lead to distinct biological activities.

XLogP3

1.6

Dates

Modify: 2023-08-17

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